molecular formula C9H6CsNO3 B15333870 Cesium 5-methylbenzo[D]oxazole-2-carboxylate

Cesium 5-methylbenzo[D]oxazole-2-carboxylate

Cat. No.: B15333870
M. Wt: 309.05 g/mol
InChI Key: PHGBYRVFOCORGW-UHFFFAOYSA-M
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Description

Cesium 5-methylbenzo[D]oxazole-2-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cesium 5-methylbenzo[D]oxazole-2-carboxylate typically involves the reaction of 5-methylbenzo[D]oxazole-2-carboxylic acid with cesium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Cesium 5-methylbenzo[D]oxazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .

Scientific Research Applications

Cesium 5-methylbenzo[D]oxazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cesium 5-methylbenzo[D]oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxybenzo[D]oxazole
  • 2-ethoxybenzo[D]oxazole
  • 5-chlorobenzo[D]oxazole

Uniqueness

Cesium 5-methylbenzo[D]oxazole-2-carboxylate is unique due to the presence of the cesium ion, which can impart specific properties such as enhanced stability and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications.

Properties

Molecular Formula

C9H6CsNO3

Molecular Weight

309.05 g/mol

IUPAC Name

cesium;5-methyl-1,3-benzoxazole-2-carboxylate

InChI

InChI=1S/C9H7NO3.Cs/c1-5-2-3-7-6(4-5)10-8(13-7)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

PHGBYRVFOCORGW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C(=O)[O-].[Cs+]

Origin of Product

United States

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